[2-(3,4-Dimethoxyphenyl)ethyl](4-ethylbenzyl)amine hydrobromide
Description
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is a tertiary amine salt characterized by a 3,4-dimethoxyphenethyl group and a 4-ethylbenzyl substituent. The hydrobromide salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical applications. The molecular formula is C₁₉H₂₆BrNO₂, with a molecular weight of 380.3 g/mol (based on structural analogs in ).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-ethylphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.BrH/c1-4-15-5-7-17(8-6-15)14-20-12-11-16-9-10-18(21-2)19(13-16)22-3;/h5-10,13,20H,4,11-12,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYOVZZKLBCBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4-Dimethoxyphenethylamine
The first critical intermediate, 3,4-dimethoxyphenethylamine, is synthesized via a three-step process derived from CN105384650A :
-
Etherification : 3,4-Dihydroxybenzyl chloride reacts with dimethyl sulfate in the presence of sodium hydroxide (30–60°C, 10–12 hours) to yield 3,4-dimethoxybenzyl chloride.
-
Reaction Conditions :
-
Solvent: Water
-
Temperature: 45–60°C
-
Yield: >90% (crude)
-
-
-
Cyanogenation : The chloride intermediate undergoes nucleophilic substitution with sodium cyanide (68–80°C, 3 hours) to form 3,4-dimethoxycyanobenzene, crystallized in acetone at -8°C to -5°C.
-
Key Parameters :
-
Solvent: Water/acetone mixture
-
Crystallization Yield: 85–88%
-
-
-
Catalytic Hydrogenation : 3,4-Dimethoxycyanobenzene is hydrogenated using Raney nickel or palladium-carbon catalysts under ammonia and hydrogen pressure (140–160°C, 1.0–4.0 MPa) to produce 3,4-dimethoxyphenethylamine.
-
Optimized Conditions :
-
Catalyst: 3% Pd/C
-
Solvent: Toluene or methanol
-
Yield: 87–91%
-
-
N-Alkylation Strategies for Amine Functionalization
The secondary amine in the target compound is introduced via alkylation of 3,4-dimethoxyphenethylamine with a 4-ethylbenzyl derivative. Two approaches are prevalent:
Reductive Amination with 4-Ethylbenzaldehyde
Adapting methods from EP0825976A1 , reductive amination employs 4-ethylbenzaldehyde and the pre-formed amine under hydrogenation conditions:
Direct Alkylation with 4-Ethylbenzyl Halides
A more direct route involves reacting 3,4-dimethoxyphenethylamine with 4-ethylbenzyl bromide or chloride in the presence of a base:
-
Procedure :
-
Base: Sodium hydroxide or triethylamine
-
Solvent: Dichloromethane or ethyl acetate
-
Temperature: Reflux (40–60°C), 8–12 hours
-
-
Yield : 75–80% (after purification)
Hydrobromide Salt Formation
The final step involves protonating the free amine with hydrobromic acid to form the crystalline hydrobromide salt:
-
Method :
-
Purity : >98% (by HPLC)
-
Melting Point : 142–145°C (literature correlation)
Comparative Analysis of Synthetic Routes
| Parameter | Reductive Amination | Direct Alkylation |
|---|---|---|
| Reaction Time | 16–24 hours | 8–12 hours |
| Catalyst Cost | High (Pd/C) | Low (base only) |
| Yield | 78–82% | 75–80% |
| Byproducts | Minimal | Possible over-alkylation |
| Scalability | Moderate | High |
The reductive amination route offers higher selectivity but requires specialized equipment for high-pressure hydrogenation. Direct alkylation is more accessible for small-scale synthesis but necessitates careful stoichiometric control to avoid di-alkylation.
Process Optimization and Challenges
Catalyst Selection
-
Pd/C vs. Raney Nickel : Pd/C provides higher hydrogenation efficiency (91% yield) but is cost-prohibitive for large-scale production. Raney nickel (86% yield) offers a economical alternative but requires longer reaction times.
-
Copper Chromite : Effective for reductive amination at lower pressures (50 bar), though yields plateau at 80%.
Solvent Impact
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form amines or alcohols.
Substitution: Can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating cellular responses and signaling cascades. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide with structurally related compounds, focusing on substituents, molecular properties, and pharmacological relevance.
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Key Data/Applications |
|---|---|---|---|---|
| 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide | C₁₉H₂₆BrNO₂ | 4-ethylbenzyl, 3,4-dimethoxyphenethyl | 380.3 | Hydrobromide salt; enhanced solubility; potential CNS activity (inferred from analogs) |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) | C₁₇H₁₉NO₃ | Benzamide, 3,4-dimethoxyphenethyl | 285.3 | Melting point: 90°C; synthesized via benzoylation; NMR data available |
| USP Verapamil Related Compound B (Monohydrochloride) | C₂₆H₃₆N₂O₄·HCl | 3,4-dimethoxyphenyl (×2), isopropyl | 477.05 | Verapamil analog; calcium channel blocker; nitrile functional group |
| 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide | C₁₉H₂₆BrNO₂ | 2,4-dimethylbenzyl, 3,4-dimethoxyphenethyl | 380.3 | Structural isomer; methyl substituents may reduce metabolic stability |
| (2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide | C₁₇H₂₂BrNO₃ | 2,3-dimethoxybenzyl, 4-methoxybenzyl | 368.27 | Methoxy groups increase polarity; lower molecular weight vs. ethyl analogs |
| N-(3-Chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine | C₁₅H₂₃ClN₂O₂ | 3-chloropropyl, methylamine | 298.8 | Intermediate in Fantofarone synthesis; alkyl chain facilitates receptor binding |
Key Observations:
Substituent Effects on Physicochemical Properties: Ethyl vs. Salt Form: Hydrobromide salts (e.g., target compound and ) exhibit higher solubility in aqueous media than free bases or hydrochloride salts (e.g., Verapamil analog in ) .
Synthetic Pathways :
- Amidation (e.g., Rip-B in ) and alkylation (e.g., Fantofarone intermediates in ) are common methods for analogous compounds. The target compound likely follows similar alkylation protocols .
Pharmacological Implications :
- 3,4-Dimethoxyphenethyl Motif : This group is conserved across multiple compounds (e.g., Verapamil analogs, Fantofarone intermediates) and is associated with calcium channel modulation or CNS activity .
- Structural Isomerism : The 4-ethylbenzyl substituent in the target compound may offer metabolic advantages over 2,4-dimethylbenzyl analogs (), as ethyl groups are less prone to oxidative degradation .
Limitations in Available Data:
- Melting points, solubility profiles, and explicit pharmacological data for the target compound are absent in the provided evidence.
- Biological activity inferences are based on structural analogs (e.g., Verapamil-related compounds), requiring validation via dedicated assays.
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is a synthetic organic molecule that has garnered interest in pharmacological research due to its structural complexity and potential biological activities. Its unique arrangement of functional groups suggests possible interactions with various neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- IUPAC Name : N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-ethylbenzyl)amine hydrobromide
- Molecular Formula : C18H23BrN2O2
- Molecular Weight : 372.29 g/mol
Pharmacological Assays
The biological activity of this compound can be assessed through various pharmacological assays, which include:
- Receptor Binding Studies : Investigating how the compound interacts with specific neurotransmitter receptors.
- Enzyme Inhibition Tests : Evaluating its potential to inhibit enzymes involved in neurotransmitter metabolism.
Interaction with Neurotransmitter Systems
Research indicates that compounds with similar structures may interact with serotonin and dopamine receptors. The presence of methoxy groups in the phenyl ring enhances lipophilicity, potentially facilitating better receptor binding.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals significant insights into the biological activity of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide. The following table summarizes key characteristics:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Methylenedioxyamphetamine (MDMA) | Contains methylenedioxy group | Known psychoactive effects |
| 2-(4-Ethylphenyl)ethylamine | Similar ethylamine backbone | Lacks methoxy substitution |
| N,N-Dimethyltryptamine (DMT) | Tryptamine core with dimethyl substitution | Strong psychedelic properties |
| 1-(3,4-Dimethoxyphenyl)propan-2-amine | Propan-2-amine structure | Different alkane chain length |
This table illustrates how the compound stands out due to its specific functional groups and potential pharmacological properties.
In Vitro Studies
In vitro studies have shown that compounds similar to 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide can exhibit varying degrees of cytotoxicity and receptor affinity. For instance, studies utilizing human fibroblast cell lines indicated selective cytotoxic effects at certain concentrations, suggesting a dose-dependent relationship between the compound's concentration and its biological effects.
The mechanism of action for 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide likely involves modulation of neurotransmitter systems through receptor binding. The interaction with serotonin and dopamine receptors may lead to alterations in mood and perception, which are critical for understanding its therapeutic potential.
Q & A
Q. What are the recommended synthetic routes and purification strategies for 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example:
Step 1 : React 3,4-dimethoxyphenethylamine with 4-ethylbenzyl chloride in the presence of a base (e.g., KCO) in anhydrous THF under reflux (60–70°C) for 12–24 hours .
Step 2 : Purify the crude product via recrystallization using ethanol/water mixtures to remove unreacted starting materials .
Salt Formation : Treat the free base with HBr in acetic acid to form the hydrobromide salt, followed by vacuum drying .
Critical Parameters : Solvent purity, reaction time, and stoichiometric ratios significantly impact yield (typically 60–75%).
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Methodological Answer : Use a combination of:
- Single-Crystal X-ray Diffraction (SCXRD) : Determines unit cell parameters (e.g., monoclinic system, space group P2/c) and hydrogen-bonding networks .
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 344.23) .
Q. Example Structural Data (SCXRD) :
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 21.977 |
| b (Å) | 12.2295 |
| c (Å) | 10.2217 |
| β (°) | 93.490 |
| V (ų) | 2742.2 |
Q. What physicochemical properties are critical for handling and experimental design?
- Methodological Answer : Key properties include:
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Adjust solvent systems for biological assays to avoid precipitation .
- Stability : Hydrolytically stable at pH 4–7 but degrades under strong acidic/basic conditions. Store at -20°C in anhydrous environments .
- Melting Point : 180–185°C (decomposition observed above 190°C) .
Advanced Research Questions
Q. How can researchers investigate receptor binding affinities and selectivity profiles?
- Methodological Answer : Use competitive binding assays with radiolabeled ligands (e.g., H-spiperone for dopamine receptors) or surface plasmon resonance (SPR) to measure real-time interactions . For example:
- Protocol : Incubate the compound (0.1–10 µM) with membrane preparations expressing target receptors (e.g., serotonin 5-HT). Quantify displacement of a reference ligand .
- Data Interpretation : Calculate K values using Cheng-Prusoff equations. Compare selectivity against off-target receptors (e.g., adrenergic α) to assess therapeutic potential .
Q. What strategies address contradictions in reported biological activity data?
- Methodological Answer : Contradictions may arise from assay variability or metabolite interference. Mitigate via:
Orthogonal Assays : Validate initial findings using complementary methods (e.g., functional cAMP assays vs. binding assays) .
Metabolite Screening : Use LC-MS to identify degradation products in cell culture media that may skew results .
Strict Controls : Replicate studies under standardized conditions (pH, temperature, cell line passage number) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like monoamine transporters. For ADMET prediction:
- Tools : Use SwissADME or pkCSM to estimate logP (2.8–3.2), blood-brain barrier permeability (CNS MPO score >4), and cytochrome P450 inhibition .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -F) to enhance metabolic stability or adjust methoxy substituents to reduce hERG liability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
